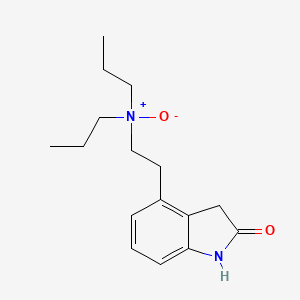

![molecular formula C29H31N3O2 B563658 tert-Butyl [2-(1-trityl-1H-imidazol-4-yl)ethyl]carbamate CAS No. 327160-17-8](/img/structure/B563658.png)

tert-Butyl [2-(1-trityl-1H-imidazol-4-yl)ethyl]carbamate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

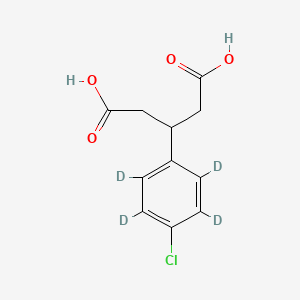

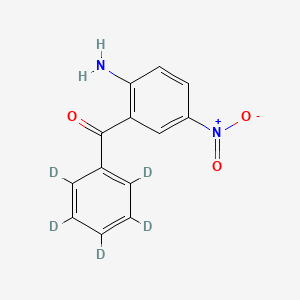

“tert-Butyl [2-(1-trityl-1H-imidazol-4-yl)ethyl]carbamate” is a compound with the molecular formula C29H31N3O2 . It has a molecular weight of 453.6 g/mol . The compound is also known by several synonyms, including Nalpha-Boc-Nt-trityl Histamine and tert-butyl N-[2-(1-tritylimidazol-4-yl)ethyl]carbamate .

Molecular Structure Analysis

The compound has a complex structure that includes a tert-butyl group, an imidazole ring, and a trityl group . The InChI string and Canonical SMILES provide a detailed representation of its molecular structure .Physical And Chemical Properties Analysis

The compound has a number of computed properties. It has an XLogP3-AA value of 5.8, indicating its partition coefficient between octanol and water . It has one hydrogen bond donor and three hydrogen bond acceptors . The compound has nine rotatable bonds .Wissenschaftliche Forschungsanwendungen

Synthesis and Structural Analysis

- Synthesis of Novel Compounds : A series of novel compounds were synthesized using tert-butyl [2-(1-trityl-1H-imidazol-4-yl)ethyl]carbamate, leading to the development of new derivatives with potential antibacterial activity. These compounds were characterized using various analytical and spectral techniques (Prasad, 2021).

- Crystallographic Studies : Carbamate derivatives, including tert-butyl variants, have been structurally characterized using single crystal X-ray diffraction. This research provides insights into the molecular environments and interactions within these compounds, contributing to our understanding of their structural properties (Das et al., 2016).

Catalysis and Chemical Reactions

- Catalytic Activity : Research involving tert-butyl [2-(1-trityl-1H-imidazol-4-yl)ethyl]carbamate has explored its role in catalysis. The study of N-Heterocyclic Carbene-Amide Rhodium(I) Complexes, for instance, provides insights into structures, dynamics, and catalytic applications of these compounds (Busetto et al., 2011).

Material Science and Organic Chemistry

- Synthetic Applications : The compound has been used in the synthesis of various organic molecules. Research on synthetic and crystallographic studies of related compounds highlights its role in the development of new materials and its significance in organic chemistry (Kant et al., 2015).

- Reactivity and Formation of New Compounds : Studies have focused on the reactivity of similar compounds, leading to the formation of novel materials. This includes the synthesis of unique carbamate derivatives and investigation of their properties (Evans et al., 2019).

Electronics and Luminescence

- Application in OLEDs : Research on derivatives containing imidazole moieties, similar to tert-butyl [2-(1-trityl-1H-imidazol-4-yl)ethyl]carbamate, indicates their potential use in organic light-emitting diodes (OLEDs), highlighting their significance in electronic and photophysical applications (Liu et al., 2021).

Wirkmechanismus

Mode of Action

Without specific information on the target of Nalpha-Boc-Nt-tritylhistamine, it’s challenging to provide a detailed explanation of its mode of action. Based on its structural similarity to histamine, it may interact with histamine receptors, potentially modulating their activity .

Biochemical Pathways

If it does interact with histamine receptors, it could influence pathways related to inflammation, gastric acid secretion, and neurotransmission .

Pharmacokinetics

Its solubility in dichloromethane, ethyl acetate, and methanol suggests that it may be well-absorbed in the body

Eigenschaften

IUPAC Name |

tert-butyl N-[2-(1-tritylimidazol-4-yl)ethyl]carbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H31N3O2/c1-28(2,3)34-27(33)30-20-19-26-21-32(22-31-26)29(23-13-7-4-8-14-23,24-15-9-5-10-16-24)25-17-11-6-12-18-25/h4-18,21-22H,19-20H2,1-3H3,(H,30,33) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFXALNDHJGZLER-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCCC1=CN(C=N1)C(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H31N3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90652491 |

Source

|

| Record name | tert-Butyl {2-[1-(triphenylmethyl)-1H-imidazol-4-yl]ethyl}carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90652491 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

453.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

327160-17-8 |

Source

|

| Record name | tert-Butyl {2-[1-(triphenylmethyl)-1H-imidazol-4-yl]ethyl}carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90652491 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

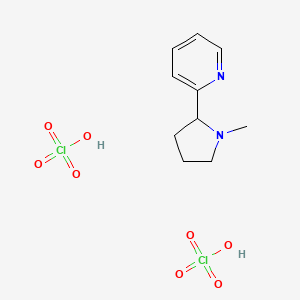

![3-[(1S)-1-[Bis(trideuteriomethyl)amino]ethyl]phenol](/img/structure/B563595.png)